molecular formula C24H26N2O4 B1665926 Azatadine dimaleate CAS No. 3978-86-7

Azatadine dimaleate

Cat. No.: B1665926
CAS No.: 3978-86-7
M. Wt: 406.5 g/mol
InChI Key: KGCJWSUJYBJBBW-BTJKTKAUSA-N
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Description

Azatadine dimaleate (CAS: 3978-86-7) is a first-generation antihistamine and anticholinergic agent with the molecular formula C₂₀H₂₂N₂·2C₄H₄O₄ and a molecular weight of 522.55 g/mol . It exists as a dimaleate salt, distinct from its base or maleate forms, and is regulated under HS 29333999 for international trade . This compound inhibits histamine H₁ receptors with an IC₅₀ of 6.5 nM and cholinergic receptors with an IC₅₀ of 10 nM, making it dual-targeted in treating conditions like chronic allergic rhinitis . Clinically launched and widely available, it has a purity of ≥99.85% and is formulated in DMSO for research or as tablets for therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azatadine maleate involves the reaction of 11-(1-methyl-4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with maleic acid. The reaction typically occurs in a solvent such as hexane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of azatadine maleate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Azatadine dimaleate undergoes various chemical reactions, including:

    Oxidation: Azatadine can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert azatadine into its reduced forms.

    Substitution: Azatadine can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azatadine oxides, while reduction can produce reduced azatadine derivatives. Substitution reactions result in azatadine compounds with different functional groups .

Scientific Research Applications

Azatadine dimaleate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.

    Biology: Researchers use azatadine to study histamine receptor interactions and the physiological effects of histamine antagonism.

    Medicine: this compound is studied for its potential therapeutic effects in treating allergic conditions and its pharmacokinetics and pharmacodynamics.

    Industry: It is used in the development of new antihistamine drugs and formulations

Mechanism of Action

Azatadine dimaleate exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. This antagonism reduces the intensity of allergic reactions and tissue injury response involving histamine release. Azatadine also has anticholinergic and antiserotonin activity, inhibiting mediator release from mast cells by preventing calcium entry through voltage-dependent calcium channels .

Comparison with Similar Compounds

Azatadine dimaleate belongs to the first-generation antihistamines, characterized by their ability to cross the blood-brain barrier, leading to sedative effects. Below is a comparative analysis with other H₁ antagonists:

Structural and Pharmacological Differences

Table 1: Key Pharmacological Parameters

Compound Molecular Formula IC₅₀ (H₁ Receptor) Cholinergic Activity (IC₅₀) Generation Clinical Status Notable Features
This compound C₂₈H₃₀N₂O₈ 6.5 nM 10 nM First Launched Dual H₁/cholinergic inhibition
Cyproheptadine HCl C₂₁H₂₁N·2ClH·3H₂O Not reported Antiserotonin activity First Launched Also inhibits serotonin receptors
Levocetirizine C₂₁H₂₅ClN₂O₃·2HCl 3.1 nM None Second Launched Minimal sedation; selective H₁
Ketotifen Fumarate C₁₉H₁₉NOS·C₄H₄O₄ 1.2 nM Mast cell stabilization Second Launched Prevents mast cell degranulation
Rupatadine Fumarate C₂₆H₂₆ClN₃·C₄H₄O₄ 0.3 nM PAF receptor inhibition Second Launched Dual H₁/PAF antagonist

Key Findings :

Receptor Specificity : this compound uniquely inhibits both histamine H₁ and cholinergic receptors, unlike second-generation agents like levocetirizine, which are highly selective for H₁ .

Sedation : As a first-generation drug, this compound causes sedation, whereas second-generation compounds (e.g., levocetirizine) minimize central nervous system penetration .

Clinical Applications : While this compound is used for allergic rhinitis, Cyproheptadine HCl is also employed as an antipruritic due to its antiserotonin effects .

Research Findings and Efficacy

  • Transdermal Delivery: A 1986 study demonstrated that transdermal Azatadine maleate (TDDS) reduced histamine-induced wheal area equivalently to oral doses, suggesting non-invasive efficacy .
  • Cholinergic Side Effects : Azatadine’s anticholinergic activity (IC₅₀ 10 nM) may contribute to dry mouth and urinary retention, side effects absent in second-generation drugs like bilastine .
  • Regulatory Status : this compound is classified under FDA Unique Ingredient Identifier F3Q391WTX7 and EMA XEVMPD Index SUB05645MIG , ensuring standardized global regulation .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the dual antihistamine and anticholinergic effects of azatadine dimaleate?

  • Methodological Answer : Use in vitro receptor binding assays (e.g., radioligand displacement for histamine H1 and muscarinic acetylcholine receptors) to quantify affinity, supported by functional assays such as guinea pig ileum contraction inhibition . For in vivo validation, employ histamine- or acetylcholine-induced bronchoconstriction models in guinea pigs, monitoring latency to dyspnea onset as a key endpoint .

Q. How can researchers accurately measure this compound’s pharmacokinetic parameters in preclinical studies?

  • Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption rate, volume of distribution, and elimination half-life (reported as 9–12 hours in humans). Include urinary excretion analysis to track metabolites .

Q. What analytical techniques are recommended for verifying this compound’s purity and stability in experimental formulations?

  • Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%). Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions, with mass spectrometry (MS) to identify degradation products .

Q. How should researchers address solubility limitations of this compound in aqueous and organic solvents?

  • Methodological Answer : Prepare stock solutions in dimethyl sulfoxide (DMSO) at 105 mg/mL (200.93 mM), followed by dilution in buffer. For in vivo administration, use surfactants like Tween-80 or cyclodextrins to enhance solubility. Avoid ethanol due to insolubility .

Advanced Research Questions

Q. How can contradictory data on azatadine’s receptor specificity (H1 vs. cholinergic) be resolved in mechanistic studies?

  • Methodological Answer : Employ selective receptor antagonists (e.g., pyrilamine for H1, atropine for muscarinic receptors) in parallel experiments. Use siRNA knockdown or CRISPR-edited cell lines to isolate receptor contributions. Cross-validate findings with in silico molecular docking simulations .

Q. What strategies optimize this compound’s bioavailability in animal models with metabolic variability?

  • Methodological Answer : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism. Use lipid-based nanoformulations to enhance intestinal absorption. Monitor inter-species differences in bioavailability via crossover studies comparing rodents and non-rodents .

Q. How should researchers design experiments to analyze batch-to-batch variability in this compound’s preclinical efficacy?

  • Methodological Answer : Implement quality-by-design (QbD) principles: vary synthesis parameters (e.g., temperature, catalyst ratio) and correlate with HPLC purity and IC50 values. Use multivariate analysis (e.g., PCA) to identify critical process parameters affecting biological activity .

Q. What integrative approaches can elucidate azatadine’s off-target effects in multi-omics studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. Validate hits with CRISPR interference (CRISPRi) and high-content screening. Cross-reference with toxicogenomics databases (e.g., Comparative Toxicogenomics Database) .

Q. How can researchers reconcile discrepancies between in vitro IC50 values and in vivo efficacy thresholds?

  • Methodological Answer : Adjust for protein binding (e.g., using equilibrium dialysis) to calculate free drug concentrations. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to link in vitro potency (IC50 = 6.5 nM for H1) to in vivo effective doses .

Q. What statistical methods are robust for analyzing dose-response data in azatadine’s anticholinergic activity assays?

  • Methodological Answer : Use non-linear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to address variability .

Properties

CAS No.

3978-86-7

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C20H22N2.C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KGCJWSUJYBJBBW-BTJKTKAUSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

3978-86-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3964-81-6 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azatadine Maleate;  azatadine;  azatadine maleate;  Idulamine;  Idulian;  Juste brand of azatadine maleate;  Key brand of azatadine maleate;  Lergocil;  Optimine;  Schering brand of azatadine maleate;  Schering-Plough brand of azatadine maleate;  Zadine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Monomethyl maleate
Azatadine dimaleate
Reactant of Route 3
Azatadine dimaleate
Reactant of Route 4
Azatadine dimaleate
Reactant of Route 5
Azatadine dimaleate
Reactant of Route 6
Azatadine dimaleate

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